molecular formula C13H21ClN2O4S2 B075976 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate CAS No. 14350-47-1

3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate

Cat. No. B075976
CAS RN: 14350-47-1
M. Wt: 368.9 g/mol
InChI Key: MILLXVQMIXHQEI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate is a chemical compound that has gained a lot of attention in the scientific community due to its unique properties. It is a thiazolium-based compound that has been synthesized through various methods.

Mechanism Of Action

The mechanism of action of 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to cell death. It has also been shown to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

Studies have shown that 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate has various biochemical and physiological effects. It has been shown to have antimicrobial, antioxidant, and anticancer properties. Additionally, it has been shown to have anti-inflammatory effects, making it useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate in lab experiments is its unique properties, which make it useful in a variety of scientific research applications. However, one of the limitations is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are many future directions for the study of 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate. One direction is the development of new antibiotics and anticancer drugs based on its unique properties. Another direction is the study of its potential use in the treatment of various inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate has been synthesized through various methods. One of the most common methods is the reaction of 3-ethylthiazolidine-2-thione with ethyl acrylate in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with perchloric acid to form the final product. Other methods include the reaction of 3-ethylthiazolidine-2-thione with ethyl acrylate and chloroacetic acid to form the intermediate compound, which is then reacted with perchloric acid to form the final product.

Scientific Research Applications

3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate has been extensively studied for its various applications in scientific research. It has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been shown to have antioxidant properties, making it useful in the development of new drugs for the treatment of various diseases.

properties

CAS RN

14350-47-1

Product Name

3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate

Molecular Formula

C13H21ClN2O4S2

Molecular Weight

368.9 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine;perchlorate

InChI

InChI=1S/C13H21N2S2.ClHO4/c1-3-14-8-10-16-12(14)6-5-7-13-15(4-2)9-11-17-13;2-1(3,4)5/h5-7H,3-4,8-11H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

MILLXVQMIXHQEI-UHFFFAOYSA-M

Isomeric SMILES

CCN\1CCS/C1=C\C=C\C2=[N+](CCS2)CC.[O-]Cl(=O)(=O)=O

SMILES

CCN1CCSC1=CC=CC2=[N+](CCS2)CC.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCN1CCSC1=CC=CC2=[N+](CCS2)CC.[O-]Cl(=O)(=O)=O

synonyms

3-ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate

Origin of Product

United States

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